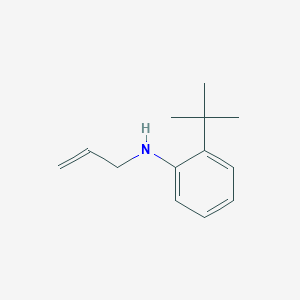![molecular formula C40H34O6 B12562945 3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol CAS No. 184923-37-3](/img/structure/B12562945.png)
3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol is a complex organic compound characterized by its multiple hydroxyl groups and biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with formaldehyde and phenol under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nucleophile-substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to active sites, modulating the activity of enzymes, and influencing cellular pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,5,5’-Tetrakis(hydroxymethyl)biphenyl
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- [1,1′:4′,1″]Terphenyl-3,3″,5,5″-tetracarboxylic acid
Uniqueness
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol stands out due to its specific arrangement of hydroxyl groups and biphenyl core, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
184923-37-3 |
|---|---|
Formule moléculaire |
C40H34O6 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
4-[4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C40H34O6/c41-35-13-5-1-9-25(35)17-31-21-29(22-32(39(31)45)18-26-10-2-6-14-36(26)42)30-23-33(19-27-11-3-7-15-37(27)43)40(46)34(24-30)20-28-12-4-8-16-38(28)44/h1-16,21-24,41-46H,17-20H2 |
Clé InChI |
FNJVFYNSICKGLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3O)C4=CC(=C(C(=C4)CC5=CC=CC=C5O)O)CC6=CC=CC=C6O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


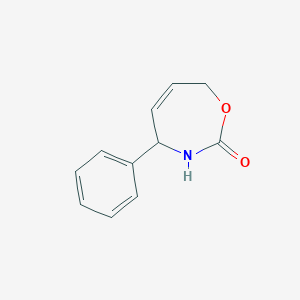
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
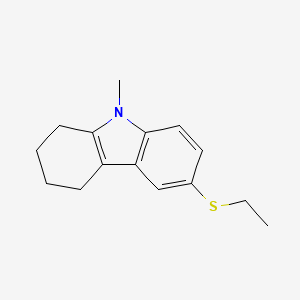
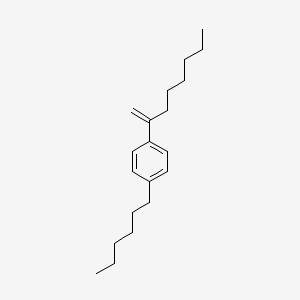



![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
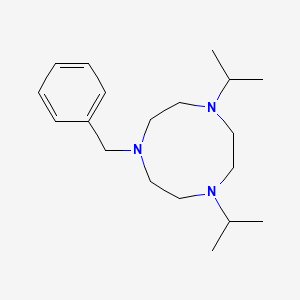
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
